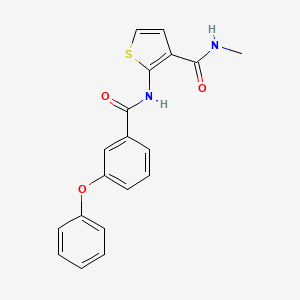

N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide

Descripción

N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide is a thiophene-based carboxamide derivative characterized by a phenoxybenzamido substituent at the 2-position and a methyl group at the N-position of the carboxamide moiety.

Propiedades

IUPAC Name |

N-methyl-2-[(3-phenoxybenzoyl)amino]thiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3S/c1-20-18(23)16-10-11-25-19(16)21-17(22)13-6-5-9-15(12-13)24-14-7-3-2-4-8-14/h2-12H,1H3,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJZCBZSERIJHRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is the reaction of thiophene-3-carboxylic acid with N-methyl-2-aminophenylboronic acid under Suzuki-Miyaura cross-coupling conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Production of reduced thiophene derivatives.

Substitution: Generation of substituted thiophene derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential biological activity, including antimicrobial and anti-inflammatory properties. It is being studied for its effects on various biological targets, such as enzymes and receptors.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. It has been investigated for its use in treating conditions such as cancer, diabetes, and cardiovascular diseases.

Industry: Industrially, this compound is used in the development of new materials and chemicals. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mecanismo De Acción

The mechanism by which N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Thiophene carboxamides exhibit varied biological activities depending on substituents and stereoelectronic properties. Below is a detailed comparison of N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide with analogous compounds from the literature:

Key Observations :

- Synthesis Complexity: The target compound likely requires multi-step synthesis involving acylation of an aminothiophene precursor, similar to Compounds 2 and 3, which use anhydride coupling .

Key Observations :

- Antioxidant Potential: The carboxamide group in the target compound may mimic the polar interactions seen in Compounds 92a and 92b, though the phenoxybenzamido group could reduce solubility compared to cyanoacetamido derivatives .

- Antibacterial Activity : The tetrahydrobenzo[b]thiophene scaffold in Compounds 2 and 3 shows efficacy against bacterial strains, suggesting that the target compound’s thiophene core may confer similar activity if optimized .

Physicochemical Properties

Key Observations :

Structure-Activity Relationship (SAR) Insights

Carboxamide Position : The 3-carboxamide group is critical for hydrogen bonding with biological targets, as seen in Compounds 92a and 92b .

Substituent Effects: Bulky groups (e.g., phenoxybenzamido) at C2 may sterically hinder target binding but improve metabolic stability.

Ring Saturation : Tetrahydrobenzo[b]thiophene derivatives (e.g., Compounds 2 and 3) exhibit enhanced rigidity, favoring antibacterial activity, whereas unsaturated thiophenes (e.g., Compound 92a) prioritize antioxidant effects .

Actividad Biológica

N-methyl-2-(3-phenoxybenzamido)thiophene-3-carboxamide is a compound belonging to the class of thiophene derivatives. These compounds are known for their diverse biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and potential therapeutic applications.

This compound primarily targets the Actin-related protein 2/3 (Arp2/3) complex, which plays a crucial role in actin cytoskeleton dynamics. The interaction with this complex leads to alterations in the actin cytoskeleton, affecting various cellular processes such as motility, shape, and division.

Biochemical Pathways

The compound's influence on the actin cytoskeleton suggests a significant impact on pathways related to cell signaling and gene expression. Additionally, it may modulate cellular metabolism by inhibiting mitochondrial complex I, a known target for many anticancer agents .

Antitumor Activity

Research indicates that thiophene derivatives exhibit potent antitumor properties. For instance, related compounds have shown the ability to induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of cellular invasion pathways .

Table 1: Summary of Antitumor Activity

| Compound Name | IC50 (μM) | Mechanism of Action | Cancer Cell Line |

|---|---|---|---|

| This compound | TBD | Inhibition of Arp2/3 complex | A549 (Lung cancer) |

| SK228 | 0.20–2.58 | Apoptosis via intrinsic pathway | A549, CL15 |

| Benzimidazole Derivative | 0.49–48.0 | Disruption of FAK/Paxillin pathway | Various (NCI 60 panel) |

Cellular Effects

The compound is hypothesized to influence cell function significantly by altering cell signaling pathways and gene expression profiles. For example, studies have shown that similar thiophene derivatives can affect the expression of antioxidative enzymes and drug-metabolizing enzymes, leading to increased oxidative stress selectively in cancer cells .

Case Studies and Research Findings

Several studies have investigated the biological effects of thiophene derivatives:

- Anticancer Mechanisms : A study demonstrated that certain thiophene derivatives could inhibit tubulin polymerization and induce cell cycle arrest in cancer cells at the G2/M phase, showcasing their potential as chemotherapeutic agents .

- Selective Toxicity : Research indicated that some derivatives exhibit selective toxicity towards cancer cells while sparing normal fibroblast cells, suggesting a favorable therapeutic index for clinical applications .

- Multitargeted Pharmacological Effects : Thiophene derivatives have been identified as multitargeted pharmacological scaffolds with activities against various biological targets, enhancing their potential as versatile therapeutic agents .

Q & A

Q. How can researchers design experiments to evaluate JNK1 inhibitory activity for this compound?

- Answer : Use the LanthaScreen™ TR-FRET platform :

- Prepare JNK1 enzyme with ATP and substrate (e.g., ATF2).

- Pre-incubate compound in DMSO (0.1–100 µM) with enzyme/substrate.

- Measure phosphorylation via TR-FRET (excitation: 340 nm; emission: 520/495 nm).

- IC₅₀ values <10 µM indicate potent inhibition. DELFIA assays with biotinylated pep-JIP11 can validate binding to the JIP-1 docking site .

Advanced Research Questions

Q. How do structural modifications (e.g., thiophene substitution) impact JNK1 inhibition and metabolic stability?

- Answer :

- Thiophene Core : Replacing thiophene with phenyl (e.g., compound 3 ) reduces activity (IC₅₀ >100 µM), highlighting thiophene’s role in ATP-pocket interactions .

- Substituent Effects :

- 4,5-Dimethyl substitution on thiophene improves metabolic stability (e.g., 85% degradation in RLM vs. 70% for unsubstituted analogs) by reducing oxidative metabolism .

- Carboxamide at position 3 is critical; moving it to position 5 (compound 5f ) abolishes activity .

- Data Contradiction : While 4,5-dimethyl groups enhance stability, they may reduce potency (IC₅₀ shifts from 5.4 µM to >25 µM). Balance substitutions using molecular docking (GOLD software) to optimize binding energy .

Q. What experimental strategies resolve conflicting data on dual ATP/JIP-site binding mechanisms?

- Answer :

- Isothermal Titration Calorimetry (ITC) : Titrate compound into JNK2 with/without ATPγS or pepJIP1. A reduced Kd in the presence of ATPγS suggests competition at the ATP site. Similarly, pepJIP1 displacement confirms JIP-site engagement .

- Kinase Selectivity Profiling : Test against Erk and p38 MAPKs. Selective JNK inhibition (e.g., >50-fold selectivity) supports JIP-site targeting, as ATP-pocket inhibitors often lack isoform specificity .

Q. How can researchers optimize this compound for in vivo studies given its plasma/microsomal stability profile?

- Answer :

- Stability Data : Compound 25 retains 15% in plasma at 60 min but degrades 85% in RLM. Prioritize analogs with <30% microsomal degradation (e.g., compound 33 : 74% degradation) .

- Prodrug Strategies : Mask polar groups (e.g., carboxamide) with ester prodrugs to enhance bioavailability. Validate hydrolysis in plasma via LC-MS/MS .

- PK/PD Modeling : Use rodent PK data (t₁/₂, Cmax) to correlate in vitro IC₅₀ with in vivo efficacy in JNK-dependent disease models (e.g., insulin resistance) .

Methodological Tables

| Parameter | Compound 25 | Compound 33 | Positive Control |

|---|---|---|---|

| Plasma Stability (% remaining at 60 min) | 15% | 26% | 5% (verapamil) |

| Microsomal Degradation (%) | 85% | 74% | 95% (propranolol) |

| JNK1 IC₅₀ (µM) | 26.0 | 18.5 | 0.5 (SP600125) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.